1'-Tosylspiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(4-methylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)25-20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRJYIRPRREXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-Tosylspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidine derivative under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1’-Tosylspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiolates.
These reactions are typically conducted under controlled conditions to ensure the desired transformations and to avoid side reactions.
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the potential of spiro[chroman-2,4'-piperidin]-4-one derivatives, including 1'-tosylspiro[chroman-2,4'-piperidin]-4-one, as promising anti-cancer agents.
- Cytotoxicity Studies : A series of derivatives were synthesized and evaluated against various human cancer cell lines such as MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma). Notably, one compound exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM, indicating significant cytotoxic effects. Mechanistic studies revealed that this compound induced early apoptosis in MCF-7 cells and altered cell cycle phases, suggesting a targeted approach to cancer treatment .
- Structure-Activity Relationship : The relationship between the chemical structure of these compounds and their biological activity has been extensively studied. Modifications to the sulfonyl group and other substituents have been shown to enhance potency against cancer cells .
Anti-Tubercular Activity
The anti-tubercular properties of spiro[chroman-2,4'-piperidin]-4-one analogs have also been investigated:
- Synthesis and Evaluation : A study designed and synthesized a range of spiro[chroman-2,4'-piperidin]-4-one derivatives specifically for their anti-tubercular activity. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis, with some showing promising results .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor:
- Acetyl-CoA Carboxylase Inhibition : Several derivatives were tested for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Some compounds demonstrated low nanomolar inhibitory activity, indicating their potential as metabolic regulators .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1’-Tosylspiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The tosyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its stability and specificity in binding interactions, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
1’-Tosylspiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as:
Spirooxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety instead of a chroman ring.
Spirobenzofurans: Similar to spirochromans but with a benzofuran ring, these compounds exhibit different chemical reactivity and biological activities.
Spiropiperidines: These compounds share the piperidine ring but differ in the attached functional groups and overall structure.
The uniqueness of 1’-Tosylspiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and the resulting chemical properties, making it a distinct and valuable compound in various fields of research.
Biological Activity
1'-Tosylspiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines chroman and piperidine moieties. This structural configuration is believed to contribute significantly to its biological activity by enhancing binding affinity to various molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of spirocyclic compounds similar to this compound. For instance:
- Study on Derivatives : A series of derivatives incorporating heterocyclic rings like thiadiazoles exhibited significant antimicrobial activity against various pathogens, indicating the potential for developing new antibiotics from such scaffolds .
- Inhibition of Bacterial Growth : Compounds derived from chroman-4-one structures demonstrated inhibitory effects against bacteria such as Escherichia coli and Xanthomonas axonopodis .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| Derivative A | Xanthomonas axonopodis | 20 |
| Derivative B | Staphylococcus aureus | 15 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Viability Assays : The compound was tested against several cancer cell lines, revealing IC50 values that indicate its effectiveness in inhibiting cell proliferation. For example, it showed significant cytotoxicity against HT-29 and MCF-7 cell lines with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest in G2/M phase |
| Caco-2 | 25 | DNA damage induction |
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest at the G2/M phase, contributing to their anticancer effects .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized various derivatives of spirocyclic compounds, including those based on chroman structures. These derivatives were tested for their ability to inhibit bacterial growth, with some showing promising results against resistant strains .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that spirocyclic derivatives could effectively inhibit cell proliferation and induce apoptosis. The most potent derivatives had IC50 values comparable to established chemotherapeutics like cisplatin .
Q & A
Advanced Research Question
- Annexin V/PI Assay : Quantifies early/late apoptosis (e.g., compound 16 induced >3x early apoptosis in MCF-7 cells at 10 µM) .
- Cell Cycle Analysis : Flow cytometry identifies phase-specific arrest (e.g., compound 16 increased sub-G1 and G2-M populations) .
- Dose-Response Studies : Establish concentration-dependent effects on caspase activation .
How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
Advanced Research Question
-
Substituent Variation : Test halogenated (e.g., dichlorobenzoyl), alkyl, or aryl groups at the 1'-position .
-
Key Data :
Substituent IC₅₀ (µM) Target Sulfonyl (16) 0.31–5.62 Apoptosis Trimethoxyphenyl (15) 18.77–47.05 Weak activity Dichlorobenzoyl (3) <10 nM Acetyl-CoA carboxylase -
Computational Modeling : Docking studies prioritize derivatives with optimal steric and electronic profiles .
What in vitro models are appropriate for initial cytotoxicity screening of these compounds?
Basic Research Question
- Cell Lines : MCF-7 (breast), A2780 (ovarian), HT-29 (colorectal) .
- MTT Assay Protocol :
- Seed cells in 96-well plates (1×10⁴ cells/well).
- Treat with test compounds (72 hours).
- Add MTT reagent (4 hours), dissolve formazan crystals, measure absorbance at 570 nm .
What strategies are employed to enhance the metabolic stability of these spirocyclic compounds?
Advanced Research Question
- Fluorine Substitution : Introduces metabolic resistance (e.g., 7-fluorospiro derivatives) .
- Lipophilicity Adjustments : Dichlorobenzoyl groups improve membrane permeability and target engagement .
- Prodrug Design : Mask polar functional groups (e.g., tert-butyl esters) to enhance bioavailability .
How do substituents on the spirocyclic core influence acetyl-CoA carboxylase inhibition?
Advanced Research Question
- Dichlorobenzoyl Substitution : Enhances binding to acetyl-CoA carboxylase (IC₅₀ <10 nM) by increasing lipophilicity and π-π stacking .
- Comparative Analysis :
- Phenyl vs. Chlorinated Analogs : Chlorine atoms improve steric fit in the enzyme’s hydrophobic pocket .
- In Vitro Validation : Enzyme inhibition assays using purified ACC1/2 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
